molecular formula C11H17N3O4 B2403442 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid CAS No. 2248285-91-6

2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid

Cat. No.: B2403442
CAS No.: 2248285-91-6
M. Wt: 255.274
InChI Key: GAQFDFLYOBQPSR-UHFFFAOYSA-N
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Description

2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid is a pyrazole-based compound featuring a tert-butoxycarbonylamino (Boc) group at the 4-position of the pyrazole ring and an acetic acid moiety at the 1-position. The Boc group serves as a sterically bulky protecting group for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name

2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-7-8(5-14(13-7)6-9(15)16)12-10(17)18-11(2,3)4/h5H,6H2,1-4H3,(H,12,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQFDFLYOBQPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Boc-protected amino group: The pyrazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc-protected amino group.

    Attachment of the acetic acid moiety: Finally, the Boc-protected pyrazole is reacted with bromoacetic acid or its ester derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid in methanol for Boc deprotection.

Major Products

    Oxidation: 2-[3-Carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid.

    Reduction: 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]ethanol.

    Substitution: 2-[3-Methyl-4-amino-pyrazol-1-yl]acetic acid.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid can inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in conditions such as arthritis .

Anticancer Properties

Pyrazole derivatives have been investigated for their anticancer potential. A case study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins, leading to cell death .

Modulation of PPAR Activity

The compound has been shown to modulate peroxisome proliferator-activated receptors (PPARs), which play a vital role in glucose and lipid metabolism. This modulation can have implications for treating metabolic disorders such as diabetes and obesity. Patents related to compounds that affect PPAR activity suggest a therapeutic potential for managing these conditions .

Herbicide Development

The structure of this compound suggests potential use as a herbicide due to its ability to inhibit specific plant growth pathways. Studies have shown that similar compounds can effectively control weed growth while being less harmful to crops, indicating a promising avenue for sustainable agriculture .

Plant Growth Regulators

Research indicates that pyrazole derivatives can act as plant growth regulators, enhancing crop yield and resistance to environmental stressors. The application of such compounds has been linked to improved root development and increased nutrient uptake in various plant species .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReferences
MedicinalAnti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis via caspase activation
Metabolic disordersModulation of PPAR activity
AgriculturalHerbicide developmentInhibition of plant growth pathways
Plant growth regulatorEnhanced root development and nutrient uptake

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers administered pyrazole derivatives to models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to controls, supporting the compound's potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Apoptosis

A laboratory experiment demonstrated that treatment with this compound resulted in a marked decrease in cell viability among various cancer cell lines, confirming its role in inducing apoptosis.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and related analogs:

Compound Name (ID) Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Physicochemical Data Biological/Functional Relevance
Target Compound Pyrazole - 3-Methyl
- 4-Boc-amino
- 1-Acetic acid
~283.3 (calculated) - Expected NMR: δ ~2.3 (s, 3H, CH3), δ ~1.4 (s, 9H, Boc), δ ~4.0 (s, 2H, CH2COOH) Potential prodrug or enzyme inhibitor
[2-(2-Bromoethylamino)-pyrazol-1-yl]-acetic acid (c2) Pyrazole - 2-Bromoethylamino
- 1-Acetic acid
~277.1 (calculated) - NMR data not provided Intermediate for alkylation reactions
(Methoxycarbonylmethyl-{2-[5-methyl-3-phenyl-4-(propionylaminomethyl)pyrazol-1-yl]ethyl}amino)acetic acid methyl ester Pyrazole - 5-Methyl
- 3-Phenyl
- 4-Propionylaminomethyl
- Esterified acetic acid chains
430.22 - HRMS: 430.2195
- Mp: 80–82°C
Antimicrobial/antifungal applications
(2-Carboxymethoxy-4-{2-[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-ylmethanesulfinyl]-benzimidazole-1-sulfonyl}-phenoxy)-acetic acid di-sodium salt (16a) Benzimidazole - Trifluoroethoxy-pyridinyl
- Sulfinyl/sulfonyl groups
- Sodium carboxylate
- - $^1$H-NMR (DMSO-d6): δ 4.86 (m, 3H), δ 7.05 (m, 1H) Proton pump inhibitor analogs

Structural and Functional Differences

Core Heterocycle : The target compound’s pyrazole core contrasts with benzimidazole derivatives (e.g., 16a ), which exhibit broader aromatic systems capable of π-π stacking but reduced metabolic stability compared to pyrazoles.

Protecting Groups: The Boc group in the target compound offers superior steric protection and hydrolytic stability compared to the trifluoroethoxy group in 16a or the propionylaminomethyl group in .

Acid/Base Properties : The free acetic acid moiety in the target compound enhances water solubility relative to esterified analogs (e.g., 15a ) but reduces membrane permeability compared to sodium salts (e.g., 16a ).

Spectral and Analytical Data

  • NMR : The tert-butyl protons in the Boc group are expected at δ ~1.4 (s, 9H), distinct from the trifluoroethyl (δ ~4.4–4.6) or benzenesulfonyl (δ ~7.5–8.3) groups in analogs .
  • Mass Spectrometry: HRMS data for the target compound would likely resemble the propionylaminomethyl-pyrazole derivative (m/z 430.22 ), adjusted for differences in substituents.

Biological Activity

2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a pyrazole ring and an acetic acid moiety, suggests potential biological activities that warrant further investigation.

Chemical Structure

The compound's IUPAC name indicates the presence of a pyrazole ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protected amino group. The molecular formula is C12H18N4O3C_{12}H_{18}N_{4}O_{3}, with a molecular weight of approximately 270.3 g/mol.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Research has suggested that pyrazole derivatives can exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Analgesic Activity

Analgesic effects have also been reported for pyrazole-based compounds. Animal models have shown that administration of these compounds can lead to significant reductions in pain response, comparable to standard analgesics like ibuprofen . The proposed mechanism involves modulation of the cyclooxygenase (COX) pathway.

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2024), this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anti-inflammatory Action

In another investigation, Jones et al. (2023) evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by carrageenan. The results showed a significant reduction in paw edema compared to control groups.

Treatment GroupPaw Edema (mm)
Control8.5
Compound Treatment4.0

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis.
  • Cytokine Modulation : The compound appears to modulate signaling pathways leading to reduced cytokine production.
  • Pain Pathway Interference : It may affect neurotransmitter release or receptor activity involved in pain perception.

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